12-HETE-d8

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

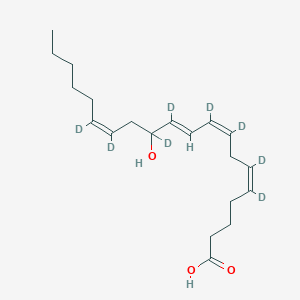

Eigenschaften

Molekularformel |

C20H32O3 |

|---|---|

Molekulargewicht |

328.5 g/mol |

IUPAC-Name |

(5Z,8Z,10E,14Z)-5,6,8,9,11,12,14,15-octadeuterio-12-hydroxyicosa-5,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/i7D,8D,9D,10D,11D,13D,17D,19D |

InChI-Schlüssel |

ZNHVWPKMFKADKW-FDBBORNLSA-N |

Isomerische SMILES |

[2H]/C(=C(\[2H])/CC([2H])(/C(=C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O)/[2H])/[2H])/[2H])O)/CCCCC |

Kanonische SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 12-HETE-d8 and the Biological Functions of 12-HETE

Introduction: 12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid metabolite of arachidonic acid, playing a pivotal role in a multitude of physiological and pathological processes, including inflammation, cancer progression, and cardiovascular function.[1] Accurate quantification of this potent signaling molecule is paramount for research and clinical applications. This guide provides a comprehensive overview of 12-HETE-d8, the deuterated internal standard essential for precise 12-HETE measurement, and delves into the complex biological functions and signaling pathways of its non-labeled counterpart, 12-HETE.

This compound: The Analytical Standard

This compound is a stable, isotopically labeled form of 12-HETE where eight hydrogen atoms have been replaced with deuterium.[2] This modification increases its molecular weight without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification.

Primary Function: Internal Standard for Quantification In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS), this compound is added to biological samples in a known quantity at an early stage of sample preparation.[2][3][4] Because this compound is chemically almost identical to the endogenous 12-HETE, it behaves similarly during extraction, derivatization, and ionization, thus accounting for any sample loss or variability during the analytical process. By comparing the signal intensity of the endogenous 12-HETE to that of the known amount of this compound, a highly accurate and precise quantification of the analyte can be achieved.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Synonym | (±)12-Hydroxyeicosatetraenoic Acid-d8 |

| Molecular Formula | C₂₀H₂₄D₈O₃ |

| Formula Weight | 328.5 g/mol |

| CAS Number | 2525175-25-9[3][6][7] |

| Purity | ≥99% deuterated forms (d₁-d₈)[2][3] |

| Formulation | Typically a solution in acetonitrile[3][7] |

Biosynthesis of 12-HETE

12-HETE is not a hormone secreted to act on distant cells, but rather a local signaling molecule that functions as an autocrine and paracrine agent to regulate cellular behavior.[8] It is derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid, through several enzymatic pathways.[8]

The primary synthesis route involves the action of 12-lipoxygenase (12-LOX) enzymes, which catalyze the stereoselective dioxygenation of arachidonic acid to form 12-hydroperoxyeicosatetraenoic acid (12-HpETE).[9] This unstable intermediate is then rapidly reduced by cellular glutathione peroxidases to the more stable 12-HETE.[9]

-

12(S)-HETE is produced by the platelet-type 12-LOX enzyme (ALOX12).[8]

-

12(R)-HETE is synthesized by the 12R-lipoxygenase enzyme (ALOX12B), found primarily in the skin and cornea.[8]

-

Cytochrome P450 (CYP450) enzymes can also oxidize arachidonic acid to produce a mixture of 12(S)-HETE and 12(R)-HETE.[2][3]

Biological Functions and Signaling Pathways of 12-HETE

12-HETE exerts its pleiotropic effects by interacting with specific cell surface receptors and activating a complex network of intracellular signaling cascades.

Receptor-Mediated Signaling: Three main G-protein coupled receptors (GPCRs) have been identified as targets for 12-HETE:

-

GPR31: A high-affinity receptor for 12(S)-HETE, also known as 12-HETER1.[9][10] It is coupled to Gα(i) proteins.[9]

-

Leukotriene B4 Receptor 2 (BLT2): A low-affinity receptor that can bind both 12(S)-HETE and 12(R)-HETE.[8][9]

-

Thromboxane A2 Receptor (TP): 12-HETE can act as a competitive inhibitor at this receptor, influencing vascular tone and platelet aggregation.[9][11]

Key Downstream Signaling Cascades: Binding of 12-HETE to its receptors initiates multiple downstream pathways that regulate fundamental cellular processes.

-

Integrin-Linked Kinase (ILK)/NF-κB Pathway: Activation of this pathway promotes cell survival and inhibits apoptosis, particularly in cancer cells.[6][12]

-

MAPK/ERK Pathway: The GPR31-mediated activation of MEK and ERK1/2 is crucial for cell proliferation and growth.[9][13]

-

PI3K/Akt Pathway: This pathway, stimulated by 12(S)-HETE, is a key driver of cell survival and anti-apoptotic responses.[9][13]

-

Protein Kinase C (PKC) and Src Kinase: These kinases are involved in 12-HETE-stimulated cell migration and adhesion.[13]

Role of 12-HETE in Pathophysiology

Elevated levels and dysregulated signaling of 12-HETE are implicated in numerous diseases.

-

Cancer: 12-HETE is strongly associated with tumor growth, angiogenesis, and metastasis, particularly in prostate, ovarian, and breast cancers.[1][8] It promotes cancer cell survival by inhibiting apoptosis and stimulating proliferation pathways.[6][12]

-

Cardiovascular Disease: 12-HETE has complex and context-dependent effects on the cardiovascular system. It is involved in platelet aggregation, vascular smooth muscle cell migration, and can contribute to the pathogenesis of atherosclerosis and ischemic heart disease.[1][9]

-

Inflammation: As a potent lipid mediator, 12-HETE acts as a chemoattractant for immune cells, promoting and sustaining inflammatory responses.[1][14] Its activity is linked to various inflammatory conditions.[14]

-

Diabetes: 12-HETE plays a detrimental role in diabetes and its complications. It can impair glucose-stimulated insulin secretion from pancreatic β-cells and induce apoptosis.[8][14] It is also a key mediator in the pathogenesis of diabetic retinopathy, promoting retinal inflammation and neovascularization.[10][15]

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of 12-HETE from cited literature.

Table 2: Reported Biological Activities and Concentrations of 12-HETE

| Parameter | Description | Value | Biological System |

| IC₅₀ | Concentration causing 50% inhibition of serum deprivation-induced caspase-3 activity. | 1.13 μM | Ovarian Cancer Cells[12] |

| EC₅₀ | Concentration causing 50% maximal relaxation of preconstricted arteries. | 0.63 μM (12(S)-HETE) | Mouse Mesenteric Arteries[11] |

| EC₅₀ | Concentration causing 50% maximal relaxation of preconstricted arteries. | 0.05 μM (12(R)-HETE) | Mouse Mesenteric Arteries[11] |

| Peak Concentration | Maximal concentration measured in cerebrospinal fluid (CSF) post-hemorrhage. | 2.8 - 21.9 ng/mL | Subarachnoid Hemorrhage Patients[16] |

Experimental Protocol: Quantification of 12-HETE via LC-MS/MS

The use of this compound as an internal standard is central to the accurate quantification of 12-HETE in biological matrices.

Methodology:

-

Sample Collection & Homogenization: Biological samples (e.g., plasma, tissue homogenates, cerebrospinal fluid) are collected.[5][16] Tissues are homogenized in an appropriate buffer to release cellular contents.

-

Internal Standard Spiking: A precise, known amount of this compound solution is added to each sample.[5]

-

Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the eicosanoids. The analytes are then eluted with an organic solvent.

-

LC Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system, typically equipped with a C18 column. A solvent gradient is used to separate 12-HETE and this compound from other lipids.[17] Chiral chromatography may be employed to resolve the 12(S) and 12(R) enantiomers.[5]

-

MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

Data Analysis: The peak areas of the analyte (12-HETE) and the internal standard (this compound) are integrated. A calibration curve is generated using standards of known 12-HETE concentrations. The ratio of the 12-HETE peak area to the this compound peak area in the sample is used to calculate the exact concentration of endogenous 12-HETE by interpolating from the calibration curve.[5]

References

- 1. cellular-research.com [cellular-research.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 12(S)-HETE-d8 - Biochemicals - CAT N°: 334570 [bertin-bioreagent.com]

- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sapphire North America [sapphire-usa.com]

- 8. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 9. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Identification and quantification of the hydroxyeicosatetraenoic acids, 20-HETE and 12-HETE, in the cerebrospinal fluid after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

12-HETE-d8 chemical structure and properties

An In-depth Technical Guide to 12-HETE-d8

Introduction

12-Hydroxyeicosatetraenoic acid-d8 (this compound) is the deuterated form of 12-HETE, a major metabolic product of arachidonic acid metabolism.[1] Due to its structural similarity to the endogenous 12-HETE and its distinct mass, this compound serves as an ideal internal standard for the quantification of 12-HETE in various biological samples using mass spectrometry-based techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in experimental research.

Chemical Structure and Properties

This compound is a derivative of the 20-carbon polyunsaturated fatty acid, arachidonic acid, with a hydroxyl group at the 12th carbon and deuterium atoms incorporated at specific positions.[4] The formal chemical name for the 12(S) stereoisomer is 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid.[3]

Table 1: Chemical and Physical Properties of 12(S)-HETE-d8

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄D₈O₃ | [2][3][5] |

| Molecular Weight | 328.5 g/mol | [2][3][5] |

| CAS Number | 84807-90-9 | [2][3] |

| Purity | ≥99% deuterated forms (d1-d8) | [2][3] |

| Formulation | Typically a solution in acetonitrile (e.g., 100 µg/ml) | [3][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Miscible with DMF, DMSO, and Ethanol. Soluble in 0.1 M Na₂CO₃ (2 mg/ml) and PBS (pH 7.2, 0.8 mg/ml). | [3][6] |

| UV max (λ) | 237 nm | [3][7] |

| SMILES | [2H]/C(C/C([2H])=C([2H])\CCCC(O)=O)=C([2H])/C=C([2H])/--INVALID-LINK--([2H])C/C([2H])=C([2H])\CCCCC | [3][5] |

| InChI Key | ZNHVWPKMFKADKW-FDBBORNLSA-N | [6] |

Biological Significance of 12-HETE

12-HETE, the non-deuterated counterpart of this compound, is a bioactive lipid mediator involved in a variety of physiological and pathological processes.[4] It is produced from arachidonic acid primarily through the action of lipoxygenase (LOX) enzymes, with 12(S)-HETE being the predominant product of 12-LOX in platelets.[4][8] 12-HETE can also be formed via cytochrome P450 enzymes.[6][7]

The biological functions of 12-HETE are diverse and include roles in inflammation, cell migration, cell proliferation, and angiogenesis.[9] It exerts its effects by activating specific signaling pathways.[9] For instance, 12(S)-HETE has been shown to activate the G-protein coupled receptor GPR31.[10][11] Activation of this receptor can lead to the inhibition of adenylate cyclase, which in turn modulates the activity of protein kinase A (PKA) and downstream effectors like the MAPK pathway (RAF-MEK-ERK1/2).[10] Furthermore, 12(S)-HETE signaling can involve other key cellular kinases such as protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and Src kinase.[9] These pathways can influence cellular processes like cell migration and spreading.[9]

Below is a diagram illustrating a simplified signaling pathway initiated by 12(S)-HETE.

Application as an Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard for the accurate quantification of endogenous 12-HETE levels in biological matrices.[2][3] In mass spectrometry, an internal standard is a compound with a known concentration that is added to a sample prior to analysis. It helps to correct for variations in sample preparation, extraction efficiency, and instrument response.

The general workflow for using this compound as an internal standard is as follows:

-

Sample Collection: Biological samples (e.g., plasma, tissue homogenates) are collected.[12]

-

Spiking with Internal Standard: A known amount of this compound is added to each sample.[12][13]

-

Extraction: Lipids, including 12-HETE and this compound, are extracted from the sample, often using solid-phase extraction (SPE).[14]

-

Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC) or gas chromatography (GC).[12][14]

-

Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which measures the mass-to-charge ratio of the ions.[12][14]

-

Quantification: The peak area ratio of the endogenous 12-HETE to the this compound internal standard is calculated. This ratio is then used to determine the concentration of 12-HETE in the original sample by comparing it to a calibration curve.[12]

The following diagram illustrates this experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 5. 12(S)-HETE-d8 - Biochemicals - CAT N°: 334570 [bertin-bioreagent.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sfrbm.org [sfrbm.org]

- 14. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

biological significance of 12-HETE pathway

An In-depth Technical Guide to the Biological Significance of the 12-HETE Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of 12-lipoxygenase (12-LOX) enzymes. Once considered a simple metabolic byproduct, 12-HETE is now recognized as a critical signaling molecule with pleiotropic effects on a wide array of cellular processes. It exerts its influence by binding to the G protein-coupled receptor GPR31, activating a cascade of downstream signaling pathways, including MAPK/ERK, PI3K/Akt, and NF-κB. This pathway is deeply implicated in the pathophysiology of numerous diseases, including cancer, inflammation, cardiovascular disorders, and diabetes. Its central role in promoting tumor cell proliferation, metastasis, angiogenesis, and chronic inflammation makes the 12-HETE pathway a compelling target for therapeutic intervention. This guide provides a comprehensive overview of the 12-HETE synthesis and signaling axis, summarizes its biological significance with quantitative data, details key experimental methodologies for its study, and visualizes the core pathways to facilitate a deeper understanding for research and drug development.

The 12-Lipoxygenase (12-LOX) Pathway: Synthesis of 12-HETE

The 12-HETE pathway begins with the liberation of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2). Free AA is then metabolized by one of three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP450). The LOX family of enzymes catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids.[1][2]

Specifically, 12-LOX enzymes catalyze the stereoselective dioxygenation of AA at the 12th carbon position to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE).[3] This unstable intermediate is rapidly reduced by cellular glutathione peroxidases to the more stable 12(S)-HETE.[3][4] In mammals, there are three main types of 12-LOX, differing in tissue distribution and substrate preference: the platelet-type (ALOX12), the leukocyte-type, and the epidermal-type (ALOX12B).[1] While 12(S)-HETE is the primary enzymatic product, the R-stereoisomer, 12(R)-HETE, can also be formed.[5]

Signaling Mechanisms: The GPR31 Receptor Axis

12(S)-HETE is a lipid molecule that can transit cell membranes to exert its effects both intracellularly and extracellularly.[2][6] A primary mechanism for its extracellular signaling is through the orphan G protein-coupled receptor GPR31, which was identified as a high-affinity receptor for 12(S)-HETE and subsequently named 12-HETER.[7][8] GPR31 couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]

Activation of GPR31 by 12(S)-HETE initiates several key downstream signaling cascades that are crucial for its diverse biological effects:

-

MAPK/ERK Pathway: 12(S)-HETE binding to GPR31 stimulates the MEK-ERK1/2 signaling cascade.[7][9] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.

-

NF-κB Pathway: The 12-HETE/GPR31 axis also leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.[7][9]

-

PI3K/Akt Pathway: In certain cell types, such as pulmonary artery endothelial cells, 12(S)-HETE promotes cell survival through the activation of the PI3K/Akt pathway.[3]

Besides the high-affinity GPR31, 12-HETE has been reported to interact with other receptors, including the low-affinity leukotriene B4 receptor (BLT2) and the thromboxane A2 receptor, though the physiological relevance of these interactions is still being fully elucidated.[3][5]

References

- 1. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Redirecting [linkinghub.elsevier.com]

The Role of 12-Hydroxyeicosatetraenoic Acid (12-HETE) in Inflammation and Cancer: A Technical Guide

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the 12-lipoxygenase (12-LOX) enzyme.[1][2] It is increasingly recognized for its pivotal role in a variety of physiological and pathological processes, most notably inflammation and cancer.[1][3][4] As a signaling molecule, 12-HETE can exert its effects both intracellularly and extracellularly, modulating a wide array of cellular functions that contribute to disease pathogenesis.[3] This technical guide provides an in-depth overview of the current understanding of 12-HETE's mechanisms of action, its involvement in inflammatory and oncogenic signaling pathways, and the experimental methodologies used to investigate its functions. This document is intended for researchers, scientists, and professionals in drug development who are focused on the therapeutic potential of targeting the 12-LOX/12-HETE axis.

Biosynthesis of 12-HETE

The synthesis of 12-HETE is initiated by the release of arachidonic acid from the cell membrane by phospholipases. The 12-lipoxygenase (12-LOX) enzyme then catalyzes the stereoselective dioxygenation of arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12-HpETE).[5] This unstable intermediate is subsequently reduced by glutathione peroxidase to the more stable 12(S)-HETE.[6] There are different isoforms of 12-LOX, including the platelet-type (p12-LOX) and the leukocyte-type, which exhibit distinct tissue distribution and substrate preferences.[2][7]

The Role of 12-HETE in Inflammation

12-HETE is a potent pro-inflammatory mediator implicated in a range of inflammatory diseases, including diabetes, cardiovascular disease, and neuroinflammation.[3][8] Its inflammatory actions are multifaceted, involving the induction of oxidative stress, promotion of immune cell migration, and modulation of vascular permeability.[3]

Signaling Pathways in Inflammation

Extracellular 12-HETE primarily exerts its effects by binding to G protein-coupled receptors (GPCRs). The high-affinity receptor for 12-(S)-HETE is GPR31, also known as 12-HETER.[9] Additionally, 12-HETE can act as a low-affinity ligand for the leukotriene B4 receptor 2 (BLT2).[3][5][10]

Upon binding to GPR31, 12-HETE triggers a cascade of intracellular signaling events. This includes the activation of mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinase 1/2 (ERK1/2) and c-Jun N-terminal kinase (JNK), as well as the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8][9][11] These pathways collectively lead to the upregulation of pro-inflammatory cytokines and chemokines.

Intracellularly, 12-HETE can promote oxidative stress by activating NADPH oxidase-1 (NOX-1), leading to the generation of reactive oxygen species (ROS).[3] It can also contribute to endoplasmic reticulum (ER) stress.[3]

Below is a diagram illustrating the general signaling pathway of 12-HETE in inflammation.

The Role of 12-HETE in Cancer

A growing body of evidence implicates 12-HETE in multiple stages of cancer progression, including tumor cell proliferation, survival, angiogenesis, and metastasis.[12][13] The expression of 12-LOX and the production of 12-HETE are often upregulated in various types of cancer cells.[4][12]

Signaling Pathways in Cancer

The pro-tumorigenic effects of 12-HETE are mediated by a complex network of signaling pathways. Similar to its role in inflammation, 12-HETE can activate protein kinase C (PKC), the PI3K/Akt pathway, ERK1/2, and NF-κB.[12][14]

-

Cell Proliferation and Survival: 12-HETE promotes cancer cell survival by inhibiting apoptosis.[15] It can activate the integrin-linked kinase (ILK)/NF-κB pathway, which upregulates anti-apoptotic proteins.[15][16]

-

Angiogenesis: 12-HETE stimulates the expression of vascular endothelial growth factor (VEGF), a key regulator of new blood vessel formation, which is essential for tumor growth.[8]

-

Metastasis: 12-HETE plays a crucial role in the metastatic cascade.[12] It enhances tumor cell motility, invasion, and adhesion to the vasculature.[12][17] These effects are partly mediated by the upregulation of integrins on the surface of cancer cells.[9]

The following diagram illustrates the key signaling pathways activated by 12-HETE in cancer progression.

Quantitative Data on 12-HETE Effects

The following tables summarize quantitative data from various studies on the effects of 12-HETE in inflammatory and cancer models.

Table 1: Effects of 12-HETE in Inflammatory Models

| Model System | 12-HETE Concentration | Observed Effect | Reference |

| Human Islets | 1 nM | Reduced glucose-stimulated insulin secretion | [3] |

| Human Islets | 100 nM | Induction of cell death | [3] |

| Human Retinal Microvascular Endothelial Cells (HRMECs) | 0.1 µM | Upregulation of pro-inflammatory cytokines (IL-6, TNFα) | [18] |

| Mouse Model | Intravitreal injection of 0.1 µM | Induced significant retinal gliosis | [18] |

Table 2: Effects of 12-HETE in Cancer Models

| Cell Line | 12-HETE Concentration | Observed Effect | Reference |

| OVCAR-3 (Ovarian Cancer) | 1 µM | Increased cell viability and inhibited apoptosis | [15] |

| OVCAR-3 (Ovarian Cancer) | IC₅₀ = 1.13 µM | Repressed caspase-3 activity induced by serum deprivation | [16] |

| Prostate Cancer Cells | Not specified | Stimulated cell invasion via GPR31 and MEK activation | [19] |

| A431 (Epidermoid Carcinoma) | Not specified | Stimulated cell migration on laminin | [14] |

Experimental Protocols

This section details common methodologies used to study the role of 12-HETE.

1. Measurement of 12-HETE Levels

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits provide a reliable and cost-effective method for quantifying 12-HETE in biological samples like serum, plasma, and tissue homogenates.[1][20] The principle is typically a competitive binding assay where 12-HETE in the sample competes with a labeled 12-HETE tracer for binding to a specific antibody.[1] The signal is inversely proportional to the amount of 12-HETE in the sample.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of 12-HETE.[20] It allows for the separation of 12-HETE from other eicosanoids by liquid chromatography followed by detection and quantification using mass spectrometry.[6][21] Chiral LC-MS/MS can be used to differentiate between the 12(S)-HETE and 12(R)-HETE enantiomers.[6][21]

2. Cell-Based Assays

-

Cell Viability and Apoptosis Assays: To assess the effect of 12-HETE on cell survival, various assays can be employed. Cell viability can be measured using MTT or LDH release assays. Apoptosis can be quantified by measuring caspase-3 activity, performing TUNEL staining, or using Annexin V/Propidium Iodide staining followed by flow cytometry.[15]

-

Cell Migration and Invasion Assays: The effect of 12-HETE on cell motility and invasion can be evaluated using Boyden chamber assays or Matrigel invasion assays. In these assays, cells are placed in the upper chamber and migrate towards a chemoattractant (e.g., 12-HETE) in the lower chamber. The number of migrated or invaded cells is then quantified.

3. Western Blotting

Western blotting is used to detect the activation of signaling proteins downstream of 12-HETE. Cells are treated with 12-HETE, and cell lysates are then subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated (active) forms of proteins like ERK1/2, Akt, and NF-κB.

4. Animal Models

-

Inflammation Models: Animal models of diseases like diabetes (e.g., Akita mice), ischemia-reperfusion injury, and diabetic retinopathy are used to study the in vivo effects of 12-HETE.[18][22] This can involve the administration of exogenous 12-HETE or the use of 12-LOX inhibitors or knockout mice.

-

Cancer Models: To study the role of 12-HETE in cancer, xenograft models are often used. Human cancer cells are injected into immunocompromised mice, and the effect of 12-LOX inhibitors or genetic manipulation of 12-LOX expression on tumor growth and metastasis is evaluated.

Below is a workflow diagram for a typical experiment investigating the effect of a 12-LOX inhibitor on tumor growth in a xenograft model.

12-HETE is a critical lipid mediator that plays a significant role in the pathogenesis of inflammation and cancer. Its ability to activate a multitude of pro-inflammatory and pro-tumorigenic signaling pathways makes the 12-LOX/12-HETE axis an attractive target for therapeutic intervention. A deeper understanding of the intricate mechanisms governing 12-HETE's actions will be crucial for the development of novel drugs aimed at treating a wide range of inflammatory diseases and malignancies. Further research is warranted to fully elucidate the therapeutic potential of targeting this pathway.

References

- 1. cellular-research.com [cellular-research.com]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BLT2 is a pro-tumorigenic mediator during cancer progression and a therapeutic target for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. 12-lipoxygenases and 12(S)-HETE: role in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of Inflammation in Cancer by Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 12-HETE facilitates cell survival by activating the integrin-linked kinase/NF-κB pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Endogenous 12(S)-HETE production by tumor cells and its role in metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. arvojournals.org [arvojournals.org]

- 19. portlandpress.com [portlandpress.com]

- 20. Analysis, physiological and clinical significance of 12-HETE: a neglected platelet-derived 12-lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to 12-HETE-d8 as a Stable Isotope-Labeled Standard for Accurate Quantification of 12-HETE

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) and its critical role as a stable isotope-labeled internal standard for the precise and accurate quantification of its endogenous analogue, 12-HETE, in complex biological matrices. This document details the biological significance of 12-HETE, the principles of stable isotope dilution mass spectrometry, detailed experimental protocols, and the necessary data for the successful implementation of this analytical technique in research and drug development.

Introduction to 12-HETE: A Biologically Potent Eicosanoid

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the action of 12-lipoxygenase (12-LOX) enzymes.[1][2] It exists as two main stereoisomers, 12(S)-HETE and 12(R)-HETE, each with distinct biological activities. 12-HETE is implicated in a wide array of physiological and pathophysiological processes, making its accurate quantification essential for understanding its role in health and disease.

Key Biological Roles of 12-HETE:

-

Cancer Progression: 12-HETE has been shown to promote tumor cell proliferation, metastasis, and angiogenesis in various cancers.[2]

-

Inflammation and Immunity: It acts as a pro-inflammatory mediator, playing a role in inflammatory conditions such as atopic dermatitis.[3][4]

-

Cardiovascular Function: 12-HETE can influence platelet aggregation and has been linked to cardiovascular diseases.[1]

-

Diabetes: Elevated levels of 12-HETE have been associated with diabetic retinopathy.[5][6]

Given its potent and diverse biological activities, the ability to accurately measure 12-HETE concentrations in biological samples is of paramount importance for both basic research and clinical investigations.

The Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) coupled with mass spectrometry (MS) is the gold standard for quantitative analysis of small molecules in complex samples. This technique relies on the use of a stable isotope-labeled internal standard, which is an analogue of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C).

This compound is chemically identical to 12-HETE but has a higher mass due to the incorporation of eight deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.

Diagram: Principle of Stable Isotope Dilution

Caption: Workflow illustrating the principle of stable isotope dilution for 12-HETE quantification.

By adding a known amount of this compound to a sample at the beginning of the extraction procedure, any sample loss during preparation and analysis affects both the analyte and the internal standard equally. The ratio of the endogenous analyte to the stable isotope-labeled standard remains constant, enabling highly accurate and precise quantification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 12(S)-HETE-d8 is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₂₄D₈O₃ |

| Molecular Weight | 328.5 g/mol |

| CAS Number | 84807-90-9 |

| Appearance | Typically supplied as a solution in a suitable organic solvent (e.g., acetonitrile, ethanol) |

| Storage | -20°C or -80°C |

Experimental Protocols

Accurate quantification of 12-HETE using this compound as an internal standard requires meticulous sample preparation and optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) conditions.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix. The goal is to efficiently extract 12-HETE and this compound while minimizing matrix effects.

Example Protocol: Extraction from Serum [5]

-

Aliquoting: Transfer 90 µL of serum to a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution to the sample.

-

Protein Precipitation and Extraction:

-

Add 400 µL of a pre-cooled (-40°C) extraction solution (methanol:acetonitrile = 1:1, v/v) containing the internal standard mixture.

-

Vortex the sample for 30 seconds.

-

Sonicate for 15 minutes in an ice-water bath.

-

Incubate at -40°C for 1 hour to facilitate protein precipitation.

-

-

Centrifugation: Centrifuge the sample at 12,000 rpm for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 400 µL of the supernatant to a new tube.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Diagram: LC-MS/MS Experimental Workflow

Caption: A typical workflow for the analysis of 12-HETE using LC-MS/MS.

LC-MS/MS Analysis

The following tables summarize typical LC-MS/MS parameters for the quantification of 12-HETE using this compound.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 1.7-5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or acetic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 50 °C |

| Gradient | A suitable gradient from a lower to a higher percentage of mobile phase B to elute 12-HETE. |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI) in Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 - 4.5 kV |

| Source Temperature | 100 - 350 °C |

| Desolvation Temperature | 300 - 500 °C |

| Collision Gas | Argon or Nitrogen |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 12-HETE | 319.2 | 179.1 |

| 12-HETE | 319.2 | 219.1 |

| This compound | 327.2 | 184.1 |

| This compound | 327.2 | 227.1 |

Note: The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Method Validation

A robust and reliable LC-MS/MS method for 12-HETE quantification requires thorough validation. Key validation parameters are summarized below.

Table 4: Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards. | R² > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ) |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10, with acceptable accuracy and precision. |

| Recovery | The efficiency of the extraction procedure. Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. | Consistent and reproducible across the concentration range. |

| Matrix Effect | The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15%. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |

12-HETE Signaling Pathway

Understanding the signaling pathways of 12-HETE provides context for its biological importance. 12(S)-HETE, a prominent isomer, exerts its effects through various cell surface and intracellular receptors, activating downstream signaling cascades that influence cellular processes like proliferation, migration, and inflammation.

Diagram: 12(S)-HETE Signaling Pathway

Caption: Simplified signaling cascade initiated by 12(S)-HETE binding to its receptor, GPR31.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of eicosanoid biology. Its use as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides the necessary accuracy, precision, and reliability for the quantification of 12-HETE in complex biological matrices. The detailed protocols and data presented in this guide serve as a comprehensive resource for the implementation of this robust analytical methodology, paving the way for a deeper understanding of the role of 12-HETE in health and disease and facilitating the development of novel therapeutic interventions.

References

- 1. Analysis, physiological and clinical significance of 12-HETE: a neglected platelet-derived 12-lipoxygenase product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increased serum 12-hydroxyeicosatetraenoic acid levels are correlated with an increased risk of diabetic retinopathy in both children and adults with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of urinary 12(S)-hydroxyeicosatetraenoic acid by liquid chromatography-tandem mass spectrometry with column-switching technique: sex difference in healthy volunteers and patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding 12-HETE Signaling in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by 12-lipoxygenase (12-LOX) enzymes.[1] Initially identified as a product of platelets, 12-HETE is now recognized as a critical signaling molecule involved in a multitude of physiological and pathological processes.[1] It acts as a local autocrine and paracrine signaling agent, influencing cellular behavior in its immediate environment.[1] This guide provides a comprehensive technical overview of 12-HETE synthesis, its signaling pathways, and its diverse roles in cellular function, with a focus on cancer, inflammation, and angiogenesis. Additionally, it offers detailed experimental protocols for studying 12-HETE signaling.

Biosynthesis and Metabolism of 12-HETE

The synthesis of 12-HETE is a multi-step enzymatic process initiated by the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2).[2][3]

Synthesis of 12-HETE

The primary pathway for 12-HETE synthesis involves the action of 12-lipoxygenase enzymes on arachidonic acid.[1][4]

-

12(S)-HETE Synthesis: In humans, the platelet-type 12-lipoxygenase (ALOX12) metabolizes arachidonic acid to 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HpETE).[1][5] This intermediate is then rapidly reduced to 12(S)-HETE by ubiquitous cellular peroxidases, such as glutathione peroxidases (GPX1, GPX2, and GPX4).[1][5][6]

-

12(R)-HETE Synthesis: The 12(R) stereoisomer is produced by the 12R-lipoxygenase enzyme (ALOX12B).[1] Cytochrome P450 enzymes can also produce a racemic mixture of 12(S)-HETE and 12(R)-HETE, with the R enantiomer often predominating.[1]

Metabolism of 12-HETE

Once synthesized, 12-HETE can be further metabolized through several pathways, leading to its inactivation or the generation of other bioactive molecules.

-

Oxidation: 12-HETE can be oxidized to 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE).[1][4]

-

Beta-oxidation: 12-HETE can undergo peroxisomal and mitochondrial beta-oxidation, leading to the formation of shorter-chain metabolites.[7][8][9][10]

-

Acylation: 12-HETE can be incorporated into the sn-2 position of phospholipids, a process that may serve to sequester and inactivate or store the molecule for later release.[1]

Diagram of 12-HETE Synthesis and Metabolism

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Synthesis of 12-eicosatetraenoic acid derivatives [reactome.org]

- 6. Reactome | 12R-HpETE is reduced to 12R-HETE by GPX1/2/4 [reactome.org]

- 7. 12-Hydroxyeicosatetraenoic acid is metabolized by beta-oxidation in mouse peritoneal macrophages. Identification of products and proposed pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual metabolic pathways of 12-HETE in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyeicosatetraenoic acid metabolism in cultured human skin fibroblasts. Evidence for peroxisomal beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: 12-HETE-d8 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 12-HETE-d8, a deuterated analog of 12-hydroxyeicosatetraenoic acid (12-HETE). It is intended for researchers in academia and industry who require a high-purity internal standard for accurate quantification of 12-HETE and for those investigating the biological roles of this important lipid mediator.

This compound: Supplier and Purity Information

This compound is a critical tool for mass spectrometry-based lipidomics. Its stable isotope label allows it to be distinguished from the endogenous, unlabeled 12-HETE, making it an ideal internal standard for quantification.

Prominent Supplier

A primary and well-established supplier of this compound is Cayman Chemical . They offer two principal forms of the deuterated standard:

-

(±)this compound: A racemic mixture of the 12(R) and 12(S) enantiomers.

-

12(S)-HETE-d8: The specific deuterated form of the biologically active 12(S) enantiomer.

Quantitative Data Summary

The following tables summarize the key specifications for both (±)this compound and 12(S)-HETE-d8, primarily sourced from Cayman Chemical.

Table 1: Product Specifications for (±)this compound

| Specification | Value |

| Purity | ≥98% ((±)12-HETE) |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d8); ≤1% d0[1] |

| Molecular Formula | C₂₀H₂₄D₈O₃[2] |

| Formula Weight | 328.5 g/mol [2] |

| Formulation | A solution in acetonitrile (typically 100 µg/ml)[2] |

| Storage Temperature | -20°C[2] |

| Stability | ≥ 2 years[2] |

Table 2: Product Specifications for 12(S)-HETE-d8

| Specification | Value |

| Purity | ≥99% deuterated forms (d1-d8)[3] |

| Molecular Formula | C₂₀H₂₄D₈O₃[3] |

| Formula Weight | 328.5 g/mol [3] |

| Formulation | A solution in acetonitrile (typically 100 µg/ml)[3] |

| Storage Temperature | -20°C[3] |

| Stability | ≥ 2 years[3] |

Experimental Protocols: Quantification of 12-HETE using this compound

This compound is predominantly used as an internal standard for the quantification of 12-HETE in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on established methodologies.

Materials

-

Biological sample (e.g., plasma, tissue homogenate, cell lysate)

-

This compound internal standard solution

-

Organic solvents (e.g., methanol, acetonitrile, hexane, isopropanol, ethyl acetate)

-

Formic acid or acetic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

Sample Preparation and Extraction

-

Thawing and Spiking: Thaw the biological sample on ice. Add a known amount of this compound internal standard to the sample. The amount added should be comparable to the expected concentration of endogenous 12-HETE.

-

Protein Precipitation and Lipid Extraction: Add ice-cold organic solvent (e.g., methanol or a mixture of hexane/isopropanol) to the sample to precipitate proteins and extract lipids.[4] Vortex thoroughly.

-

Phase Separation: Centrifuge the sample to pellet the precipitated proteins. Collect the supernatant containing the lipid extract. A biphasic extraction (e.g., using the Bligh and Dyer method or a methyl-tert-butyl ether based method) can also be employed for cleaner extracts.[5]

-

Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

-

Elute the HETEs with a higher-percentage organic solvent (e.g., ethyl acetate or acetonitrile).[6]

-

-

Solvent Evaporation and Reconstitution: Evaporate the solvent from the eluted fraction under a gentle stream of nitrogen. Reconstitute the dried extract in the LC-MS mobile phase.[4]

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient of mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol, to separate 12-HETE from other lipids.

-

Mass Spectrometric Detection:

-

The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion pairs for 12-HETE and this compound are monitored.

-

Data Analysis

-

Peak Integration: Integrate the peak areas for both the endogenous 12-HETE and the this compound internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of endogenous 12-HETE to the peak area of the this compound internal standard.

-

Quantification: Determine the concentration of 12-HETE in the original sample by comparing the calculated ratio to a standard curve generated with known amounts of unlabeled 12-HETE and a fixed amount of this compound.

Signaling Pathways and Visualizations

12(S)-HETE, the predominant biologically active enantiomer, exerts its effects by binding to a specific G-protein coupled receptor (GPCR).

12(S)-HETE Signaling Pathway

12(S)-HETE binds to the G-protein coupled receptor GPR31.[2][3] This interaction initiates a signaling cascade that can lead to various cellular responses, including cell migration, proliferation, and inflammation. The binding of 12(S)-HETE to GPR31, which is coupled to a Gαi/o protein, leads to the activation of downstream pathways, including the MEK-ERK1/2 and NF-κB pathways.[3]

Experimental Workflow for Lipidomics

The following diagram illustrates a typical workflow for the quantification of 12-HETE in biological samples using this compound as an internal standard.

References

- 1. Comprehensive lipidomic workflow for multicohort population phenotyping using stable isotope dilution targeted liquid chromatography-mass spectrometry [spiral.imperial.ac.uk]

- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Guide for 12-HETE-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability of 12-HETE-d8, a deuterated internal standard crucial for the accurate quantification of 12-hydroxyeicosatetraenoic acid (12-HETE). This document outlines commercially available products, provides detailed experimental protocols for its use in mass spectrometry-based assays, and illustrates the key signaling pathways involving 12-HETE.

Commercial Availability of this compound

This compound is readily available from several reputable suppliers of research biochemicals. It is primarily intended for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. The deuterated standard allows for precise quantification of endogenous 12-HETE by correcting for sample loss during extraction and variations in instrument response.

Below is a summary of commercially available this compound products:

| Supplier | Product Name | Catalog Number | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity | Available Sizes | Storage |

| Cayman Chemical | (±)this compound | 31745 | 2525175-25-9 | C₂₀H₂₄D₈O₃ | 328.5 | ≥98% (≥99% deuterated forms d₁-d₈) | 100 µg, 500 µg, 1 mg | -20°C |

| Bertin Bioreagent | 12(S)-HETE-d8 | 334570 | 84807-90-9 | C₂₀H₂₄D₈O₃ | 328.5 | Not specified | 25 µg, 50 µg, 100 µg | -20°C (Shipped on dry ice) |

| MedChemExpress | This compound | HY-114251S | Not specified | C₂₀H₂₄D₈O₃ | 328.53 | Not specified | 100 µg, 500 µg, 1 mg | -20°C |

Experimental Protocols

The use of this compound as an internal standard is critical for the accurate and precise quantification of 12-HETE in biological samples. Below are detailed methodologies for sample preparation, extraction, and analysis using LC-MS/MS and GC-MS.

Quantification of 12-HETE in Plasma using LC-MS/MS

This protocol outlines a common procedure for the extraction and quantification of 12-HETE from plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard solution (e.g., 100 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Hexane

-

2-Propanol

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 200 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.[1]

-

Vortex briefly to mix.

-

-

Protein Precipitation and Liquid-Liquid Extraction:

-

Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1]

-

Vortex for 30 seconds.

-

Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[1]

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction and combine the organic layers.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Solid Phase Extraction (SPE) - Optional Cleanup Step:

-

Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Reconstitute the dried extract in 1 mL of 10% methanol and load it onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 10% methanol to remove impurities.

-

Elute the analytes with 1 mL of methanol.

-

Dry the eluate under nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[2]

-

Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 50% to 90% B over 40 minutes.[2]

-

Flow Rate: 50 µL/min[2]

-

Column Temperature: 40°C

MS/MS Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Collision Energy and other parameters: Optimize for the specific instrument used.

Quantification of 12-HETE using GC-MS

This protocol involves derivatization to increase the volatility of the analyte for GC-MS analysis.

Materials:

-

Biological sample (e.g., tissue homogenate)

-

This compound internal standard

-

Extraction solvents (e.g., hexane, ethyl acetate)

-

Triphenylphosphine (for reduction of hydroperoxides)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous sodium sulfate

-

Nitrogen gas evaporator

Procedure:

-

Extraction and Reduction:

-

Homogenize the tissue sample in a suitable buffer.

-

Add the this compound internal standard.

-

Extract the lipids using a solvent system like hexane:isopropanol.

-

Reduce any hydroperoxy-eicosatetraenoic acids (HPETEs) to their corresponding HETEs by adding triphenylphosphine.[3]

-

-

Purification:

-

Perform solid-phase extraction as described in the LC-MS/MS protocol to purify the HETE fraction.

-

-

Derivatization:

-

Dry the purified sample under nitrogen.

-

Add the derivatizing agent (e.g., BSTFA) and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.[3]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

GC-MS Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms)

-

Carrier Gas: Helium

-

Injection Mode: Splitless

-

Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C) to elute the analytes.

-

Ionization: Electron Impact (EI)

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for the TMS derivatives of 12-HETE and this compound. For example, for the methyl ester, TMS ether derivative of 12-HETE, a characteristic ion is m/z 301.[3]

Signaling Pathways Involving 12-HETE

12-HETE is a bioactive lipid mediator that exerts its effects by binding to specific cell surface receptors, primarily the G protein-coupled receptor 31 (GPR31).[4] This interaction triggers a cascade of intracellular signaling events that are implicated in various physiological and pathological processes, including cancer progression and inflammation.

12-HETE/GPR31 Signaling Pathway

The binding of 12(S)-HETE to its receptor GPR31 initiates signaling through Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of Protein Kinase A (PKA). Furthermore, GPR31 activation can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 12-HETE-d8: Applications in Quantitative Analysis and Biological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8), a deuterated analog of the biologically active lipid mediator 12-HETE. Due to its chemical and physical similarity to the endogenous compound, this compound serves as an invaluable internal standard for the accurate quantification of 12-HETE in various biological matrices using mass spectrometry-based techniques. This document outlines its chemical properties, provides a detailed experimental protocol for its use, and explores the significant signaling pathways of its non-deuterated counterpart, 12-HETE.

Core Properties of this compound

This compound is a synthetic, stable isotope-labeled version of 12-HETE, a major metabolite of arachidonic acid formed through the action of 12-lipoxygenase (12-LOX) enzymes or cytochrome P450.[1][2] The incorporation of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the endogenous 12-HETE by mass spectrometry, while maintaining nearly identical chromatographic behavior and extraction efficiency. This makes it an ideal internal standard for correcting for sample loss during preparation and for variations in instrument response.

The following table summarizes the key quantitative data for the common stereoisomers of this compound.

| Property | 12(S)-HETE-d8 | (±)this compound |

| CAS Number | 84807-90-9[1] | 2525175-25-9[2][3][4] |

| Molecular Formula | C₂₀H₂₄D₈O₃[1] | C₂₀H₂₄D₈O₃[2] |

| Molecular Weight | 328.5 g/mol [1] | 328.5 g/mol [2] |

| Formal Name | 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid[1] | (±)12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic-5,6,8,9,11,12,14,15-d₈ acid[2] |

| Purity | ≥99% deuterated forms (d₁-d₈)[1] | ≥99% deuterated forms (d₁-d₈)[2] |

| Formulation | A solution in acetonitrile[1] | A solution in acetonitrile[2] |

Experimental Protocol: Quantification of 12-HETE using this compound by LC-MS/MS

The following is a generalized protocol for the extraction and quantification of 12-HETE from biological samples, such as plasma, tissue homogenates, or cell culture media, using this compound as an internal standard.[5][6]

1. Sample Preparation and Lipid Extraction:

-

Spiking with Internal Standard: To each biological sample, add a known amount of this compound solution (e.g., 1 ng).[6] This should be done at the very beginning of the sample preparation to account for any loss during the extraction process.

-

Protein Precipitation and Extraction: For plasma or cell culture media, add a solvent like methanol to precipitate proteins. For tissues, homogenize in a suitable buffer and then extract the lipids. A common method is liquid-liquid extraction using a solvent system such as hexane/2-propanol/acetic acid.[7]

-

Solvent Evaporation and Reconstitution: After extraction, the organic phase is collected and evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a small volume of the mobile phase used for the LC-MS/MS analysis.[5]

2. Liquid Chromatography Separation:

-

Column: A C18 reversed-phase column is typically used for the separation of eicosanoids. For separating the R and S enantiomers of 12-HETE, a chiral column is required.[6]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed to achieve good separation of 12-HETE from other lipids.[6]

-

Flow Rate: The flow rate will depend on the column dimensions but is typically in the range of 200-500 µL/min.

3. Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is the preferred method for analyzing HETEs.

-

Analysis Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for both the analyte (12-HETE) and the internal standard (this compound).

-

MRM Transitions: The table below lists the typical MRM transitions for 12-HETE and this compound.[6]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 12-HETE | 319.2 | 179.1 |

| This compound | 327.12 | 184.04 |

4. Data Analysis and Quantification:

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio of 12-HETE to this compound against a series of known concentrations of a 12-HETE standard.

-

Quantification: The concentration of 12-HETE in the biological samples is then determined by interpolating the measured peak area ratio from the calibration curve.

Below is a graphical representation of the experimental workflow.

The Biological Significance of 12-HETE and Its Signaling Pathways

12-HETE, the analyte measured using this compound, is a potent lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, cell proliferation, migration, and angiogenesis.[8][9] It exerts its effects by activating specific cell surface and intracellular signaling pathways.

12-HETE Biosynthesis:

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted to 12-hydroperoxyeicosatetraenoic acid (12-HpETE) by 12-lipoxygenase. 12-HpETE is then rapidly reduced to 12-HETE by glutathione peroxidase.[8]

Key Signaling Pathways Activated by 12-HETE:

12-HETE has been shown to activate several downstream signaling cascades, primarily through the G-protein coupled receptor GPR31.[8][10] Activation of GPR31 can lead to the stimulation of multiple pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: 12-HETE can activate the ERK1/2 signaling cascade, which is crucial for cell proliferation and survival.[11]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is a key regulator of cell growth, survival, and metabolism, and its activation by 12-HETE can contribute to cancer progression.[11][12]

-

Protein Kinase C (PKC) Pathway: 12-HETE can stimulate PKC, which is involved in cell migration and adhesion.[11]

-

NF-κB Pathway: Activation of NF-κB by 12-HETE promotes the expression of pro-inflammatory and pro-survival genes.[13]

Conclusion

This compound is an essential tool for researchers in the field of lipidomics and cell signaling. Its use as an internal standard enables the reliable and accurate quantification of the biologically active lipid mediator 12-HETE. Understanding the role of 12-HETE in various signaling pathways is critical for elucidating its function in health and disease, and for the development of novel therapeutic strategies targeting these pathways. This guide provides a foundational understanding of the technical aspects of using this compound and the biological context of its non-deuterated analog.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Technical Guide: Storage and Stability of 12-HETE-d8 Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of 12-hydroxyeicosatetraenoic acid-d8 (12-HETE-d8) solutions to ensure their stability and integrity for research applications. This compound is a deuterated analog of 12-HETE, a critical lipid mediator involved in numerous physiological and pathological processes. It is primarily used as an internal standard for the accurate quantification of endogenous 12-HETE in biological samples by mass spectrometry. Maintaining the chemical stability of this standard is paramount for reliable and reproducible results.

Core Principles of this compound Stability

12-HETE, and by extension its deuterated analog, is a polyunsaturated fatty acid derivative. Its structure, containing multiple double bonds and a hydroxyl group, makes it susceptible to degradation through several mechanisms:

-

Oxidation: The double bonds are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat. This can lead to the formation of various byproducts, including hydroperoxides and ketones, compromising the purity of the standard.

-

Isomerization: The geometry of the double bonds can change, leading to the formation of different isomers.

-

Esterification: The carboxylic acid group can react with alcohols, especially during long-term storage in alcoholic solvents at improper temperatures.

-

Solvent Effects: The choice of solvent can impact the long-term stability of the solution.

Deuteration at specific positions can enhance metabolic stability by slowing down enzymatic processes, which is a key advantage in drug development. However, it does not inherently protect the molecule from chemical degradation through oxidation or other non-enzymatic pathways.

Recommended Storage and Handling

Proper storage and handling are critical to preserving the integrity of this compound solutions. The following recommendations are based on manufacturer guidelines and best practices in lipidomics.

Long-Term Storage

For long-term stability, this compound solutions should be stored under conditions that minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Low temperatures significantly slow down chemical degradation and oxidation reactions. |

| Solvent | Anhydrous organic solvents such as acetonitrile or ethanol. | These solvents are compatible with this compound and are suitable for analytical techniques like LC-MS. Water should be avoided for long-term storage. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen). | Displacing oxygen with an inert gas prevents oxidative degradation of the polyunsaturated fatty acid chain. |

| Container | Amber glass vials with Teflon-lined caps. | Amber glass protects the compound from light, which can catalyze oxidation. Teflon-lined caps provide a tight seal and are chemically inert. |

| Duration | Up to 2 years at -20°C in acetonitrile. | Based on manufacturer-provided stability data. For longer periods, storage at -80°C is recommended. |

Handling and Aliquoting

To prevent contamination and degradation of the main stock solution, it is crucial to handle it properly.

-

Equilibration: Before opening, allow the vial to warm to room temperature for at least 60 minutes. This prevents condensation of atmospheric water into the cold solvent, which can compromise stability.

-

Aliquoting: It is highly recommended to prepare smaller aliquots from the main stock solution for daily use. This minimizes the number of freeze-thaw cycles the main stock is subjected to and reduces the risk of contamination.

-

Inert Gas: After preparing aliquots, flush the headspace of the main stock vial and the new aliquot vials with an inert gas before sealing and returning to the freezer.

Experimental Protocols

The following protocols outline the typical use of a this compound solution as an internal standard in a quantitative mass spectrometry workflow.

Preparation of a Stock Solution

If this compound is obtained as a solid, a stock solution must be prepared.

-

Solvent Selection: Choose an appropriate anhydrous solvent, such as acetonitrile or ethanol.

-

Dissolution: Dissolve the solid this compound in the chosen solvent to a known concentration (e.g., 1 mg/mL).

-

Storage: Store the stock solution as recommended in the long-term storage table.

Preparation of Working Solutions and Calibration Standards

-

Solvent Change: If the shipping solvent (e.g., acetonitrile) is not compatible with your assay, it can be changed. Evaporate the solvent under a gentle stream of nitrogen and immediately redissolve the residue in the desired solvent (e.g., ethanol, DMSO).

-

Serial Dilutions: Prepare a series of working solutions and calibration standards by performing serial dilutions of the stock solution. The diluent should ideally be the same as the final solvent used for sample analysis to avoid matrix effects.

-

Short-Term Storage: Working solutions and calibration standards can typically be stored at -20°C for up to one month. For daily use, they can be kept at 4°C for a short period, but should be prepared fresh as needed whenever possible.

Sample Preparation for LC-MS Analysis (Eicosanoid Extraction)

This is a general protocol for extracting eicosanoids from a biological matrix (e.g., plasma, cell culture media) using this compound as an internal standard.

-

Sample Collection: Collect the biological sample.

-

Spiking with Internal Standard: Add a known amount of this compound working solution to the sample. This should be done at the earliest stage of sample preparation to account for analyte loss during extraction.

-

Protein Precipitation: Add cold methanol (typically 2-3 volumes) to precipitate proteins.

-